molecular formula C4H4BrF3 B151897 4-Bromo-1,1,2-trifluoro-1-butene CAS No. 10493-44-4

4-Bromo-1,1,2-trifluoro-1-butene

Cat. No.: B151897
CAS No.: 10493-44-4
M. Wt: 188.97 g/mol
InChI Key: GQCQMFYIFUDARF-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-1,1,2-trifluoro-1-butene is widely used in scientific research due to its versatility as a fluorinated building block. Its applications include:

Safety and Hazards

4-Bromo-1,1,2-trifluoro-1-butene is a highly flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation .

Chemical Reactions Analysis

4-Bromo-1,1,2-trifluoro-1-butene undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide, tetrabutylammonium bromide, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

4-Bromo-1,1,2-trifluoro-1-butene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which imparts distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

4-bromo-1,1,2-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCQMFYIFUDARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146838
Record name 4-Bromo-1,1,2-trifluorobut-1-ene
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Molecular Weight

188.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 4-Bromo-1,1,2-trifluoro-1-butene
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CAS No.

10493-44-4
Record name 4-Bromo-1,1,2-trifluoro-1-butene
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Record name 4-Bromo-1,1,2-trifluoro-1-butene
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Record name 4-Bromo-1,1,2-trifluorobut-1-ene
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Record name 4-bromo-1,1,2-trifluorobut-1-ene
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Record name 4-BROMO-1,1,2-TRIFLUORO-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing 4-Bromo-1,1,2-trifluorobut-1-ene and copolymerizing it with vinylidene fluoride?

A1: 4-Bromo-1,1,2-trifluorobut-1-ene (C4Br) serves as a valuable monomer for modifying the properties of poly(vinylidene fluoride) (PVDF). By incorporating C4Br into the PVDF chain, researchers can introduce reactive bromine sites. These sites offer opportunities for further chemical modifications, allowing for the fine-tuning of the polymer's characteristics. [, ]

Q2: How does the reactivity of 4-Bromo-1,1,2-trifluorobut-1-ene compare to vinylidene fluoride during copolymerization?

A2: Research indicates that vinylidene fluoride (VDF) exhibits higher reactivity compared to 4-Bromo-1,1,2-trifluorobut-1-ene (C4Br) during the radical copolymerization process. This is evidenced by the reactivity ratios determined at 50°C: rVDF = 0.96 ± 0.67 and rC4Br = 0.09 ± 0.63. This difference in reactivity suggests that VDF has a greater tendency to react with itself, leading to a higher incorporation of VDF units within the copolymer chain compared to C4Br. [, ]

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